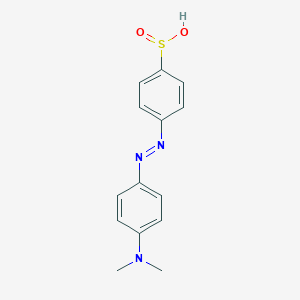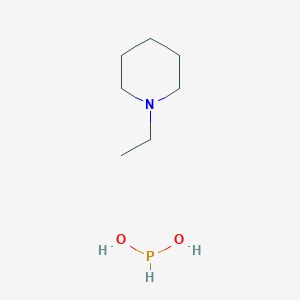
Dimethylaminoazobenzene-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminoazobenzene-4-sulfinate, also known as DAS, is a chemical compound widely used in scientific research. It is a water-soluble, yellow powder that is commonly used as a reagent in analytical chemistry, biochemistry, and pharmacology. DAS is a versatile compound that has many applications in various fields of research.
Wirkmechanismus
The mechanism of action of Dimethylaminoazobenzene-4-sulfinate is not fully understood. It is believed that Dimethylaminoazobenzene-4-sulfinate reacts with amino groups in proteins and other compounds, forming stable complexes that can be detected using spectrophotometric methods. Dimethylaminoazobenzene-4-sulfinate has been shown to be a specific reagent for the detection of primary and secondary amines.
Biochemische Und Physiologische Effekte
Dimethylaminoazobenzene-4-sulfinate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory settings. However, it should be handled with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethylaminoazobenzene-4-sulfinate in laboratory experiments is its specificity for the detection of amines. It is a highly sensitive reagent that can detect even trace amounts of amines in a sample. Dimethylaminoazobenzene-4-sulfinate is also relatively inexpensive and easy to synthesize. However, one limitation of Dimethylaminoazobenzene-4-sulfinate is its instability in aqueous solutions. It can decompose over time, leading to false positive results.
Zukünftige Richtungen
There are several future directions for the use of Dimethylaminoazobenzene-4-sulfinate in scientific research. One potential application is in the detection of cancer cells. Dimethylaminoazobenzene-4-sulfinate has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. Another future direction is the development of more stable derivatives of Dimethylaminoazobenzene-4-sulfinate that can be used in aqueous solutions. This would improve the accuracy and reliability of Dimethylaminoazobenzene-4-sulfinate-based assays.
In conclusion, Dimethylaminoazobenzene-4-sulfinate is a versatile compound that has many applications in scientific research. Its specificity for the detection of amines makes it a valuable reagent in analytical chemistry, biochemistry, and pharmacology. While there are some limitations to its use, ongoing research is exploring new applications and derivatives of Dimethylaminoazobenzene-4-sulfinate that could expand its use in the future.
Synthesemethoden
Dimethylaminoazobenzene-4-sulfinate can be synthesized by the reaction of 4-aminobenzenesulfonic acid with dimethylamine and nitrous acid. The reaction produces a yellow precipitate that can be filtered and purified to obtain the final product. The synthesis of Dimethylaminoazobenzene-4-sulfinate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Dimethylaminoazobenzene-4-sulfinate is commonly used in scientific research as a reagent for the detection of various compounds. It is widely used in analytical chemistry to detect the presence of amines, amino acids, and proteins. Dimethylaminoazobenzene-4-sulfinate is also used in biochemistry to study enzyme kinetics and protein-protein interactions. In pharmacology, Dimethylaminoazobenzene-4-sulfinate is used to study drug metabolism and drug interactions.
Eigenschaften
CAS-Nummer |
131483-42-6 |
|---|---|
Produktname |
Dimethylaminoazobenzene-4-sulfinate |
Molekularformel |
C8H10N3O2S- |
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Synonyme |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















